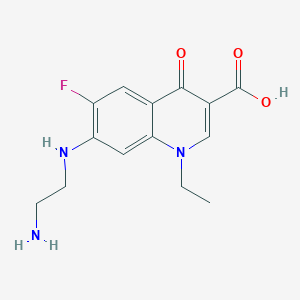

Desethylene Norfloxacin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desethylene Norfloxacin Hydrochloride is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its antimicrobial properties and is used in various scientific research applications. It is structurally related to Norfloxacin but lacks the ethylene group, which can influence its chemical behavior and biological activity.

Mécanisme D'action

Target of Action

Desethylene Norfloxacin Hydrochloride, also known as N5GYT8QQ4R, is a derivative of the fluoroquinolone antibiotic Norfloxacin . The primary targets of this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound exerts its antibacterial effect by inhibiting the aforementioned enzymes . It binds to DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule, thereby blocking bacterial DNA supercoiling . This action inhibits bacterial DNA replication, leading to the death of the bacterial cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death . The exact downstream effects of these disruptions are complex and can vary depending on the specific bacterial species.

Pharmacokinetics

Norfloxacin has a bioavailability of 30 to 40%, is metabolized in the liver, and is excreted renally and fecally . .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . By blocking DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population . This makes it an effective agent against bacterial infections.

Analyse Biochimique

Biochemical Properties

Desethylene Norfloxacin Hydrochloride is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . The nature of these interactions involves the inhibition of these enzymes, thereby blocking bacterial DNA replication .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by trapping DNA in the complexes that it forms with DNA gyrase and topoisomerase IV during replication . This action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effects at the molecular level. It binds to DNA gyrase and topoisomerase IV, inhibiting these enzymes and thereby blocking bacterial DNA replication . This binding interaction can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound undergoes various transformations. For instance, it has been observed that a Microbacterium sp. strain isolated from wastewater can transform Norfloxacin into this compound and other metabolites over a period of 14 days .

Metabolic Pathways

This compound is involved in metabolic pathways that include the transformation of Norfloxacin. The loss of an ethylene group from the piperazine ring of Norfloxacin produces this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Desethylene Norfloxacin Hydrochloride can be synthesized through the microbial transformation of Norfloxacin. For instance, cultures of a Microbacterium species from wastewater can transform Norfloxacin into this compound over a period of 14 days . The process involves the removal of the ethylene group from Norfloxacin.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced biotechnological methods to ensure high yield and purity. The process may include the use of specific microbial strains and controlled fermentation conditions to optimize the transformation of Norfloxacin.

Analyse Des Réactions Chimiques

Types of Reactions: Desethylene Norfloxacin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the aromatic rings or the amine groups.

Reduction: Reduction of carboxyl groups is possible.

Substitution: Substitution reactions can involve the replacement of functional groups on the quinolone ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, acetylated, and dealkylated derivatives of this compound .

Applications De Recherche Scientifique

Desethylene Norfloxacin Hydrochloride has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of fluoroquinolones under different chemical conditions.

Biology: Investigated for its antimicrobial activity against various bacterial strains.

Medicine: Explored for potential therapeutic uses, particularly in treating infections caused by antibiotic-resistant bacteria.

Comparaison Avec Des Composés Similaires

Norfloxacin: The parent compound, which contains an ethylene group.

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone ring.

Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against Gram-positive bacteria.

Uniqueness: Desethylene Norfloxacin Hydrochloride is unique due to the absence of the ethylene group, which can affect its pharmacokinetic properties and spectrum of activity. This structural difference may result in variations in its antimicrobial efficacy and potential side effects compared to other fluoroquinolones .

Propriétés

IUPAC Name |

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBOASHZANLJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75001-77-3 |

Source

|

| Record name | 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)